2-Hydroxy-5-dibenzosuberone

Description

BenchChem offers high-quality 2-Hydroxy-5-dibenzosuberone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-dibenzosuberone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQRAAQALHWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426533 | |

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-73-5 | |

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Hydroxy-5-dibenzosuberone, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

2-Hydroxy-5-dibenzosuberone, also known as 2-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component of various biologically active molecules. The synthesis of this compound is a multi-step process that typically involves the formation of a methoxy-substituted precursor followed by a demethylation step to yield the final hydroxylated product. While detailed synthesis pathways can be proprietary, the route outlined below represents a common and logical approach based on established organic chemistry principles.[1]

Proposed Synthesis Pathway Overview

The most plausible synthetic route to 2-Hydroxy-5-dibenzosuberone involves a three-stage process:

-

Stage 1: Synthesis of 2-(4-Methoxybenzyl)benzoic Acid. This stage begins with a Friedel-Crafts acylation reaction to form a benzoylbenzoic acid derivative, which is then reduced to the key benzylbenzoic acid intermediate.

-

Stage 2: Intramolecular Cyclization to form 2-Methoxy-5-dibenzosuberone. The intermediate from Stage 1 undergoes an intramolecular cyclization to form the dibenzosuberone core with a methoxy group at the 2-position.

-

Stage 3: Demethylation to 2-Hydroxy-5-dibenzosuberone. The final step involves the cleavage of the methyl ether to yield the desired 2-hydroxy-5-dibenzosuberone.

The following diagram illustrates the overall logical workflow of this synthesis pathway.

References

Physicochemical Properties of 2-Hydroxy-5-dibenzosuberone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy-5-dibenzosuberone (CAS No: 17910-73-5), a key intermediate in the synthesis of various pharmaceuticals, particularly tricyclic antidepressants.[1] This document outlines available quantitative data, details relevant experimental protocols for property determination, and presents a visualization of the pertinent biological signaling pathway associated with the drug class derived from this core structure.

Core Physicochemical Data

The following table summarizes the known physicochemical properties of 2-Hydroxy-5-dibenzosuberone. It is important to note that while some data are experimentally determined, others are predicted values and should be considered as such.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₅H₁₂O₂ | N/A | [1][2] |

| Molecular Weight | 224.26 g/mol | Calculated | [1][2] |

| Appearance | Greyish powder | Experimental | [1][3] |

| Melting Point | 140-144 °C | Experimental | [1] |

| Boiling Point | 308.543 °C at 760 mmHg | Predicted | [2] |

| Density | 1.098 g/cm³ | Predicted | [2] |

| Solubility | Soluble in organic solvents | Qualitative | [1] |

| pKa | Data not available | N/A | |

| logP | Data not available | N/A | |

| Refractive Index | 1.65 | Predicted | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific characteristics of 2-Hydroxy-5-dibenzosuberone.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the finely powdered 2-Hydroxy-5-dibenzosuberone is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

-

Vials with tight-fitting caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of 2-Hydroxy-5-dibenzosuberone is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath. The mixture is agitated for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle.

-

Sampling and Analysis: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles. The concentration of 2-Hydroxy-5-dibenzosuberone in the filtrate is then determined using a suitable analytical technique. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a phenolic compound like 2-Hydroxy-5-dibenzosuberone, this value indicates the pH at which the hydroxyl group is 50% ionized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known amount of 2-Hydroxy-5-dibenzosuberone is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.[4][5]

-

Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The standardized base is added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.[6]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the steepest part of the curve. The half-equivalence point (half the volume of base needed to reach the equivalence point) is then determined. The pH at the half-equivalence point is equal to the pKa of the compound.[7][8]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Apparatus:

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

n-Octanol and water (mutually saturated)

Procedure:

-

Solvent Preparation: n-Octanol and water are mixed and shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of 2-Hydroxy-5-dibenzosuberone is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to expedite this process.

-

Analysis: The concentration of 2-Hydroxy-5-dibenzosuberone in each phase is determined using a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

An alternative and often more rapid method for logP determination is through reverse-phase high-performance liquid chromatography (RP-HPLC), where the retention time of the compound is correlated with the logP values of a series of known standards.[9][10][11][12]

Biological Context and Signaling Pathway

2-Hydroxy-5-dibenzosuberone serves as a foundational scaffold for the synthesis of tricyclic antidepressants (TCAs).[13] The therapeutic effect of TCAs is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[13][14] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[13]

The following diagram illustrates the general mechanism of action for tricyclic antidepressants at the synaptic level.

Caption: Mechanism of action of tricyclic antidepressants.

The diagram illustrates that TCAs block the serotonin (SERT) and norepinephrine (NET) transporters on the presynaptic neuron. This action prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to their increased availability to bind to postsynaptic receptors and elicit a downstream neuronal response.[15][16][17][18] The sustained elevation of these neurotransmitters is believed to be responsible for the antidepressant effects of this class of drugs.[19][20][21][22][23][24]

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. scielo.br [scielo.br]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]

- 12. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]

- 13. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. psychdb.com [psychdb.com]

- 15. ClinPGx [clinpgx.org]

- 16. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. trc-p.nl [trc-p.nl]

- 19. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 22. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 23. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Synergistic regulation of glutamatergic transmission by serotonin and norepinephrine reuptake inhibitors in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxy-5-dibenzosuberone CAS number and structure

A Technical Guide to 2-Hydroxy-5-dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Hydroxy-5-dibenzosuberone, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its role in the development of biologically active compounds.

Chemical Identification and Properties

2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic compound recognized for its utility in organic synthesis.[1] Its structure features a dibenzosuberone core with a hydroxyl group, which enhances its reactivity and makes it a valuable precursor for more complex molecules.[1][2] This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1]

The key physicochemical properties of 2-Hydroxy-5-dibenzosuberone are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 17910-73-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂O₂ | [1][3][4] |

| Molecular Weight | 224.26 g/mol | [1][4] |

| Appearance | Greyish powder | [1][2] |

| Melting Point | 140-144 °C | [1] |

| Purity | ≥ 96-99% | [1][4] |

| Boiling Point (Predicted) | 308.543 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.098 g/cm³ | [4] |

| Refractive Index (Predicted) | 1.65 | [4] |

| Storage Conditions | 0-8 °C | [1] |

| InChI Key | MSGQRAAQALHWFA-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 | [4] |

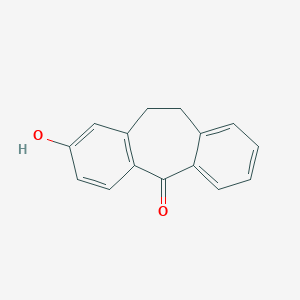

Chemical Structure

The molecular structure of 2-Hydroxy-5-dibenzosuberone is depicted below.

Caption: Chemical structure of 2-Hydroxy-5-dibenzosuberone.

Synthesis and Experimental Protocols

While detailed synthesis pathways for 2-Hydroxy-5-dibenzosuberone are often proprietary, it is typically produced through multi-step organic reactions that may involve cyclization and various functional group modifications.[2] The broader dibenzosuberone scaffold is a precursor to many tricyclic antidepressants like Amitriptyline and Nortriptyline.[5]

To illustrate the methodologies employed in this chemical family, a detailed experimental protocol for the synthesis of a related, biologically active dibenzosuberone derivative is provided below. This example is adapted from the synthesis of 3,7-dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene.[6]

Representative Experimental Protocol: Synthesis of a Dibenzosuberone Oxime Ether

This protocol describes the synthesis of an N,N-dialkylaminopropyl derivative from a dibenzosuberone ketoxime intermediate.

Materials:

-

3,7-Dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (ketoxime intermediate)

-

2-dimethylamino-ethylchloride hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the ketoxime intermediate (5.51 mmol), 2-dimethylamino-ethylchloride hydrochloride (6.61 mmol), and potassium carbonate (12 mmol).

-

Solvent Addition: Add anhydrous acetone to the flask to serve as the reaction solvent.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 15 hours.

-

Work-up: After cooling the mixture to room temperature, filter off the solid precipitate (inorganic salts).

-

Isolation: Remove the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude product, a brown oil, is crystallized upon cooling to yield the final compound.[6]

The following diagram illustrates the general workflow for this type of synthesis.

Caption: General workflow for the synthesis of a dibenzosuberone derivative.

Biological Significance and Applications

The dibenzosuberone core structure is of significant interest in medicinal chemistry and drug development.[2] Compounds containing this moiety have been shown to be effective in treating depressive disorders and a variety of pain-related conditions.[6] The most well-known application is in the class of tricyclic antidepressants (TCAs), where molecules like amitriptyline continue to be important therapeutic agents.[6][7]

2-Hydroxy-5-dibenzosuberone serves as a key building block in the synthesis of these and other novel bioactive compounds.[1] Its functional groups allow for the creation of a diverse range of derivatives that can be explored for various therapeutic applications, including pharmaceuticals, agrochemicals, and material science.[2]

The diagram below illustrates the central role of the dibenzosuberone scaffold in the development of various biologically active agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-HYDROXY-5-DIBENZOSUBERONE | VSNCHEM [vsnchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxy-5-dibenzosuberone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydroxy-5-dibenzosuberone (CAS No: 17910-73-5), also known as 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[1] This versatile chemical intermediate is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of novel anti-inflammatory and analgesic agents.[2][3] This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Hydroxy-5-dibenzosuberone.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | s | 1H | Ar-OH |

| ~7.8 - 8.0 | d | 1H | Ar-H (peri to C=O) |

| ~7.2 - 7.6 | m | 6H | Ar-H |

| ~3.1 - 3.3 | s | 4H | -CH₂-CH₂- |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~195 - 200 | C=O (Ketone) |

| ~160 - 165 | C-OH (Aromatic) |

| ~120 - 145 | Aromatic Carbons |

| ~30 - 35 | -CH₂-CH₂- |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, s | O-H Stretch (Phenolic) |

| 3100 - 3000 | m | C-H Stretch (Aromatic) |

| 2950 - 2850 | m | C-H Stretch (Aliphatic) |

| ~1680 | s | C=O Stretch (Ketone) |

| 1600 - 1450 | m-s | C=C Stretch (Aromatic Ring) |

| 1300 - 1100 | s | C-O Stretch (Phenol) |

Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 224.08 | High | [M]⁺ (Molecular Ion) |

| 196 | Moderate | [M - CO]⁺ |

| 181 | Moderate | [M - CO - CH₃]⁺ |

| 165 | High | [M - C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of 2-Hydroxy-5-dibenzosuberone (a greyish powder) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum was acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds were used. Approximately 1024 scans were accumulated to obtain a spectrum with sufficient signal intensity for all carbon atoms.

-

Data Processing: The raw data was processed using a standard NMR software package. Fourier transformation was applied to the free induction decay (FID) to obtain the frequency domain spectrum. Phase and baseline corrections were applied manually.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 2-Hydroxy-5-dibenzosuberone powder was placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal was first recorded. The sample was then brought into firm contact with the crystal using the pressure clamp. The sample spectrum was recorded over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum was baseline corrected and presented in terms of transmittance.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe. The probe was heated to volatilize the sample.

-

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions were accelerated into a quadrupole mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions were detected by an electron multiplier, and the resulting signal was processed to generate the mass spectrum. The spectrum was recorded over a mass range of m/z 50-500.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Synthesis and characterization logical flow.

References

The Dibenzosuberone Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzosuberone scaffold, a tricyclic ring system composed of a central seven-membered ring fused to two benzene rings, represents a cornerstone in the history of medicinal chemistry. Its discovery and the subsequent development of its derivatives have led to the creation of a significant class of therapeutic agents, most notably the tricyclic antidepressants (TCAs). This in-depth technical guide explores the discovery and history of dibenzosuberone compounds, providing a detailed overview of their synthesis, mechanism of action, and key pharmacological properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of these important molecules.

The journey of dibenzosuberone compounds began with their initial synthesis, which paved the way for the exploration of their therapeutic potential.[1] A pivotal moment in their history was the discovery of the antidepressant properties of amitriptyline by scientists at Merck in the late 1950s.[1] This discovery was a serendipitous finding, as the compound was initially investigated for other indications. Following this breakthrough, other derivatives, such as protriptyline, were developed and introduced into clinical practice, further solidifying the importance of the dibenzosuberone core in psychopharmacology.[2] Beyond their well-known role as antidepressants, dibenzosuberone derivatives have found applications in treating a variety of other conditions.[1] This guide will delve into the key milestones of their development, the evolution of their synthetic methodologies, and the elucidation of their complex pharmacological profiles.

I. Discovery and Historical Development

The story of dibenzosuberone is intrinsically linked to the dawn of psychopharmacology. While the dibenzosuberone core itself is a synthetic entity, its derivatives have had a profound impact on the treatment of mental health disorders.

Early Synthesis: The foundational synthesis of dibenzosuberone was a critical first step that enabled the exploration of its chemical space.[3] Early methods focused on the cyclization of appropriately substituted precursors to form the characteristic seven-membered ring.[3]

The Advent of Tricyclic Antidepressants: The therapeutic potential of dibenzosuberone derivatives was truly unlocked with the development of amitriptyline by Merck in the late 1950s.[1] Initially explored for other therapeutic areas, its antidepressant effects were discovered during early clinical investigations.[1] This discovery was a landmark event, leading to the establishment of the tricyclic antidepressants as a major class of drugs for the treatment of depression. Amitriptyline was subsequently approved by the FDA in 1961.[1]

Following the success of amitriptyline, Merck developed protriptyline, which was patented in 1962 and introduced for the treatment of depression in 1966.[2] Protriptyline, a secondary amine TCA, exhibited a more stimulating profile compared to the more sedative tertiary amines like amitriptyline.[4]

Expansion to Other Therapeutic Areas: The pharmacological versatility of the dibenzosuberone scaffold has led to the investigation and use of its derivatives in a range of other conditions, including anxiety disorders, neuropathic pain, and migraine prophylaxis.[1] Another notable derivative is ketotifen, which, while structurally related, is primarily known for its antihistaminic and mast cell-stabilizing properties, making it useful in the treatment of asthma and allergic conditions.[5][6]

II. Experimental Protocols

The synthesis of dibenzosuberone and its key derivatives involves multi-step chemical processes. Below are detailed methodologies for the synthesis of the dibenzosuberone core and the subsequent preparation of representative therapeutic agents.

Synthesis of Dibenzosuberone

The synthesis of the dibenzosuberone core can be achieved through various routes. One common method involves the Friedel-Crafts acylation of a suitably substituted precursor.[3]

Methodology:

-

Preparation of 2-Phenethyl-benzoyl Chloride: 2-Phenethylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (CH₂Cl₂) or toluene. The reaction is typically carried out at room temperature or with gentle heating to facilitate the conversion to the acid chloride. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-phenethyl-benzoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The crude 2-phenethyl-benzoyl chloride is dissolved in a suitable solvent for Friedel-Crafts reactions, such as nitrobenzene or carbon disulfide. A Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is added portion-wise at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction mixture is then stirred at room temperature or gently heated to promote cyclization.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure, and the resulting crude dibenzosuberone is purified by recrystallization or column chromatography.

Synthesis of Amitriptyline

Amitriptyline is synthesized from a dibenzosuberone derivative through a Grignard reaction followed by dehydration.[1][7]

Methodology:

-

Preparation of the Grignard Reagent: 3-(Dimethylamino)propyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. The reaction is initiated with a small crystal of iodine and may require gentle heating.

-

Grignard Reaction with a Dibenzosuberone Derivative: A solution of a suitable dibenzosuberone derivative (e.g., 3,7-dibromodibenzosuberone for the synthesis of a brominated analog) in anhydrous THF is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).[7] The reaction mixture is then stirred for several hours at room temperature to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, and then dried over an anhydrous drying agent.

-

Dehydration: The crude tertiary alcohol obtained from the Grignard reaction is dehydrated to form the exocyclic double bond of amitriptyline. This is typically achieved by treating the alcohol with a strong acid, such as sulfuric acid, at a low temperature (e.g., 4 °C).[7]

-

Purification: The final product is purified by column chromatography or recrystallization to yield amitriptyline.

Synthesis of Protriptyline

The synthesis of protriptyline involves the formation of the dibenzocycloheptene core followed by the introduction of the N-methylpropanamine side chain. A general process for the preparation of the hydrochloride salt is described in patent literature.[8]

Methodology:

-

Preparation of Protriptyline Free Base: The synthesis of the protriptyline free base involves multi-step organic reactions that are proprietary to the manufacturer. However, the final step to obtain the hydrochloride salt starts with the free base.

-

Formation of Protriptyline Hydrochloride (Form A):

-

Suspend protriptyline free base in a keto solvent (e.g., acetone).

-

Add an aqueous solution of hydrochloric acid to the suspension.

-

Cool the suspension to induce crystallization of protriptyline hydrochloride Form A.

-

Recover the solid product by filtration.[8]

-

Synthesis of Ketotifen

The synthesis of ketotifen involves a multi-step process, with a key step being a Grignard reaction.[9][10]

Methodology:

-

Grignard Reaction: A Grignard reagent is prepared from 4-chloro-N-methylpiperidine and magnesium in THF.[9] This reagent is then reacted with a suitable benzocycloheptathiophene-10-one precursor.

-

Dehydration: The resulting tertiary alcohol is dehydrated using hydrochloric acid in water with heating to yield ketotifen.[9]

-

Purification: The final product is purified through standard techniques such as recrystallization or chromatography.

III. Quantitative Data

The pharmacological activity of dibenzosuberone compounds is characterized by their binding affinities to various receptors and transporters. The following tables summarize key quantitative data for amitriptyline, protriptyline, and ketotifen.

Table 1: Receptor Binding Affinities (Ki, nM) of Amitriptyline and Protriptyline

| Receptor/Transporter | Amitriptyline (Ki, nM) | Protriptyline (Ki, nM) | Reference(s) |

| Norepinephrine Transporter (NET) | 35 - 100 | 1.41 - 15 | [11] |

| Serotonin Transporter (SERT) | 4.3 - 26 | 19.6 - 167 | [11] |

| Dopamine Transporter (DAT) | 3,300 - 8,700 | 2,100 | [11] |

| Histamine H₁ Receptor | 0.9 - 1.1 | 7.2 - 25 | [11] |

| Muscarinic Acetylcholine Receptor (mAChR) | 13 - 22 | 25 | [11] |

| α₁-Adrenergic Receptor | 16 - 28 | 68 - 130 | |

| α₂-Adrenergic Receptor | 620 - 1,100 | 1,000 | |

| 5-HT₂A Receptor | 13 - 24 | 26 - 37 | |

| 5-HT₂C Receptor | 14 - 23 | 21 - 33 |

Table 2: Pharmacokinetic Properties of Amitriptyline, Protriptyline, and Ketotifen in Humans

| Parameter | Amitriptyline | Protriptyline | Ketotifen | Reference(s) |

| Bioavailability | 30-60% | 77-93% | ~50% | [8][11][12][13] |

| Protein Binding | ~95% | ~92% | ~75% | [11][12][13] |

| Half-life (t½) | 10-28 hours | 54-198 hours | 3-5 hours (alpha), 21 hours (beta) | [8][12][14] |

| Time to Peak (Tmax) | 2-12 hours | 6-12 hours | 2-4 hours | [15][16] |

| Volume of Distribution (Vd) | 17.1 ± 2.4 L/kg | 15.0 - 31.2 L/kg | Not specified | [12][15] |

| Clearance (Cl) | 0.5-0.9 L/h/kg | Not specified | Not specified | [12] |

IV. Signaling Pathways and Mechanisms of Action

The therapeutic effects of dibenzosuberone derivatives are mediated through their interaction with various components of the central and peripheral nervous systems. The primary mechanism of action for the antidepressant members of this class is the inhibition of neurotransmitter reuptake.

Tricyclic Antidepressants (Amitriptyline and Protriptyline)

The antidepressant effects of amitriptyline and protriptyline are primarily attributed to their ability to block the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[17] This blockade leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

dot

Caption: Mechanism of action of tricyclic antidepressants.

Beyond reuptake inhibition, recent studies have begun to elucidate more complex downstream signaling pathways. For instance, amitriptyline has been shown to activate TrkA and TrkB receptors, which are typically activated by neurotrophins like BDNF, and promote their heterodimerization.[18] This neurotrophic activity may contribute to its therapeutic effects. Additionally, amitriptyline has been found to modulate signaling pathways involving LPAR1/Gαi/o/Src, leading to the activation of matrix metalloproteinase-9 (MMP-9) and the production of glial cell line-derived neurotrophic factor (GDNF).[19] Furthermore, the anti-nociceptive effects of amitriptyline may be mediated through the suppression of the MAPK/ERK and CREB signaling pathways via activation of the A3 adenosine receptor.[20][21] Amitriptyline has also been shown to inhibit angiogenic signaling pathways, including eNOS, Akt, and Erk1/2.[22]

dot

Caption: Downstream signaling pathways of amitriptyline.

Ketotifen

Ketotifen's mechanism of action is distinct from the tricyclic antidepressants and is centered on its anti-allergic properties. It functions as a potent H₁-receptor antagonist and a mast cell stabilizer.[5][23]

As an H₁-receptor antagonist, ketotifen competitively blocks the binding of histamine to its receptors, thereby preventing the downstream effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction, which are characteristic of allergic reactions.

As a mast cell stabilizer, ketotifen inhibits the degranulation of mast cells, a critical event in the allergic cascade.[6] By stabilizing mast cells, it prevents the release of a variety of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, thus attenuating the inflammatory response. Recent research also suggests that ketotifen may exert its protective effects by regulating the Sirt1/Nrf2/TNF pathway, thereby reducing oxidative stress, inflammation, and apoptosis.[24]

dot

Caption: Dual mechanism of action of ketotifen.

V. Conclusion

The dibenzosuberone core has proven to be a remarkably fruitful scaffold in medicinal chemistry, giving rise to a class of drugs that have had a lasting impact on the treatment of depression and other disorders. From the pioneering discovery of amitriptyline to the development of related compounds with diverse pharmacological profiles, the history of dibenzosuberone derivatives is a testament to the power of chemical synthesis and pharmacological investigation. This technical guide has provided a comprehensive overview of the discovery, synthesis, quantitative pharmacology, and mechanisms of action of these important compounds. It is hoped that this resource will be of value to researchers and scientists working to further understand the therapeutic potential of the dibenzosuberone scaffold and to develop the next generation of medicines based on this versatile chemical framework.

References

- 1. ijnc.ir [ijnc.ir]

- 2. benchchem.com [benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bodyofharmony.com [bodyofharmony.com]

- 6. hdrx.com [hdrx.com]

- 7. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. KETOTIFEN synthesis - chemicalbook [chemicalbook.com]

- 10. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 11. Protriptyline - Wikipedia [en.wikipedia.org]

- 12. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Pharmacokinetic aspects of protriptyline plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Pharmacokinetics of ketotifen after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 18. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antidepressant amitriptyline‐induced matrix metalloproteinase‐9 activation is mediated by Src family tyrosine kinase, which leads to glial cell line‐derived neurotrophic factor mRNA expression in rat astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tricyclic antidepressant amitriptyline inhibits autophagic flux and prevents tube formation in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. oanp.org [oanp.org]

- 24. Mast cell stabilizer modulates Sirt1/Nrf2/TNF pathway and inhibits oxidative stress, inflammation, and apoptosis in rat model of cyclophosphamide hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-Hydroxy-5-Dibenzosuberone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzosuberone scaffold, a tricyclic aromatic structure, is a cornerstone in medicinal chemistry, forming the core of various biologically active compounds. Notably, it is a key structural feature in several tricyclic antidepressants. The functionalization of this scaffold offers a versatile platform for the development of novel therapeutic agents. 2-Hydroxy-5-dibenzosuberone serves as a pivotal synthetic intermediate, providing a reactive handle for the introduction of diverse pharmacophores, thereby enabling the exploration of a wide range of biological activities.[1][2] While extensive research has been conducted on various dibenzosuberone derivatives, this guide focuses on the potential biological activities stemming from derivatives of 2-Hydroxy-5-dibenzosuberone, drawing insights from closely related analogues to highlight promising avenues for future drug discovery and development.

Synthetic Strategies for Dibenzosuberone Derivatives

The synthesis of biologically active dibenzosuberone derivatives often commences with the functionalization of the core dibenzosuberone structure. Common synthetic routes involve reactions such as bromination, Grignard reactions, and the introduction of side chains at the 5-position.[3][4] For instance, the synthesis of novel potential tricyclic antidepressants has been achieved through the regioselective bromination of dibenzosuberone, followed by the introduction of dimethylaminopropyl or dimethylaminoethyloxyimino side chains.[4]

A general synthetic workflow is depicted below:

Potential Biological Activities

While direct studies on a wide array of 2-Hydroxy-5-dibenzosuberone derivatives are limited in the readily available literature, research on structurally similar benzosuberone and other dibenzosuberone derivatives provides strong indications of their potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Derivatives of related cyclic structures have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Quantitative Data on Related Compounds:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzochromene Derivatives | MCF-7 (Breast) | 4.6 - 21.5 | [5] |

| Hydroxyxanthones | MCF-7 (Breast) | 184 ± 15 | [6] |

| WiDr (Colon) | 254 ± 15 | [6] | |

| HeLa (Cervical) | 277 ± 9 | [6] | |

| Benzosuberone/2,4-Thiazolidinedione Hybrids | MCF-7 (Breast) | 1.91 ± 0.03 | [7] |

| MDA-MB-231 (Breast) | 13.39 ± 0.04 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][8]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Potential Mechanism of Action: Apoptosis Induction

Several studies on related compounds suggest that the cytotoxic effects are mediated through the induction of apoptosis. This can involve various cellular pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[5]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. nbinno.com [nbinno.com]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

2-Hydroxy-5-dibenzosuberone: A Core Intermediate in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxy-5-dibenzosuberone, with the CAS number 17910-73-5, is a tricyclic compound that serves as a pivotal chemical intermediate in organic synthesis.[1][2] Its structure, characterized by a dibenzosuberone core with a hydroxyl group, provides a versatile platform for the synthesis of a wide array of more complex molecules.[1][3] This compound is particularly significant in the pharmaceutical industry, where it functions as a key building block for various therapeutic agents, including anti-inflammatory and analgesic medications.[2] The unique reactivity and stability endowed by its tricyclic framework make it a valuable resource for chemists exploring novel chemical reactions and pathways.[2]

This technical guide provides a comprehensive overview of 2-Hydroxy-5-dibenzosuberone, including its chemical and physical properties, synthesis, and its application as an intermediate in the preparation of biologically active compounds. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.

Physicochemical Properties

2-Hydroxy-5-dibenzosuberone is typically a greyish powder with a defined set of physical properties crucial for its use in synthesis.[1][2]

| Property | Value | Reference |

| CAS Number | 17910-73-5 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₂ | [2][4] |

| Molecular Weight | 224.26 g/mol | [2][4] |

| Appearance | Greyish powder | [2] |

| Melting Point | 140-144 °C | [2] |

| Purity | ≥ 99% (TLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis of the Dibenzosuberone Core

The synthesis of the dibenzosuberone scaffold, the core of 2-Hydroxy-5-dibenzosuberone, is a multi-step process. While specific industrial syntheses of 2-Hydroxy-5-dibenzosuberone are often proprietary, the general approach involves the intramolecular Friedel-Crafts acylation of a 2-(phenethyl)benzoic acid derivative.[1][5] This cyclization is a key step in forming the seven-membered ring characteristic of the dibenzosuberone family.[6][7]

Caption: General synthesis workflow for the dibenzosuberone core.

Application as a Chemical Intermediate in Drug Development

The dibenzosuberone framework is a common feature in many tricyclic antidepressants (TCAs).[8][9] 2-Hydroxy-5-dibenzosuberone serves as a precursor for the synthesis of various derivatives with significant biological activity. For instance, derivatives of dibenzosuberone are being investigated as potent inhibitors of p38 mitogen-activated protein kinase (p38 MAP kinase), a target for inflammatory and oncologic indications.[6][10]

Synthesis of Amitriptyline Analogs

A key application of dibenzosuberone intermediates is in the synthesis of amitriptyline and its analogs. Amitriptyline is a widely prescribed TCA.[8][9] The synthesis of these analogs often involves a Grignard reaction followed by dehydration.

Caption: Synthesis of amitriptyline analogs from a dibenzosuberone derivative.

Synthesis of O-Alkyloxime Derivatives

Another class of compounds derived from dibenzosuberone intermediates are O-alkyloxime derivatives, such as analogs of noxiptiline, which also have antidepressant properties.[8][11] This synthesis typically involves the formation of a ketoxime followed by O-alkylation.

Caption: Synthesis of noxiptiline analogs from a dibenzosuberone derivative.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of dibenzosuberone derivatives, adapted from the literature.[8][9]

Protocol 1: Synthesis of 3,7-Dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (Ketoxime Intermediate)

-

Reaction Setup: To a solution of 3,7-dibromodibenzosuberone (10.98 g, 30 mmol) in absolute ethanol (100 mL), add hydroxylamine hydrochloride (8.33 g, 120 mmol) and pyridine (9.67 g, 120 mmol).

-

Reflux: Stir the reaction mixture under reflux for 24 hours.

-

Addition of Reagents: Add an additional four equivalents of hydroxylamine hydrochloride (8.33 g, 120 mmol) and pyridine (9.67 g, 120 mmol).

-

Continued Reflux: Continue stirring under reflux for another 100 hours.

-

Work-up:

-

Cool the reaction mixture and pour it into water (300 mL).

-

Acidify with concentrated hydrochloric acid.

-

Extract with ethyl acetate (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.

-

-

Purification: Add hot n-hexane (100 mL) to the residue. Filter the precipitated colorless crystals.

Yield: 10.18 g (89%)

Protocol 2: Synthesis of 3,7-Dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (Noxiptiline Analog)

-

Reaction Setup: Heat a mixture of the ketoxime from Protocol 1 (2.1 g, 5.51 mmol), 2-dimethylamino-ethylchloride hydrochloride (0.95 g, 6.61 mmol), and potassium carbonate (1.68 g, 12 mmol) in acetone.

-

Reaction Conditions: Maintain the reaction for 15 hours under an inert atmosphere.

-

Work-up:

-

Cool the mixture to room temperature and filter off the precipitate.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Product: A brown oil is obtained, which crystallizes on cooling.

| Compound | Molecular Formula | Analysis |

| Noxiptiline Analog | C₁₉H₂₀Br₂N₂O | Calculated: C 50.46%, H 4.46%, Br 35.34%, N 6.20%Found: C 50.60%, H 4.61%, Br 35.54%, N 6.04% |

Protocol 3: Grignard Reaction for the Synthesis of a Hydroxy Intermediate

-

Grignard Reagent Preparation:

-

Prepare a solution of the free base by dissolving N,N-dimethylamino-1-propyl-chloride (2.5 g) in dry THF (20 mL).

-

Add CaH₂ (1.0 g), stir for one hour, and filter.

-

Add the freshly prepared filtrate dropwise over 30 minutes to a mixture of dry THF (20 mL), a crystal of iodine, and Mg-turnings (0.51 g).

-

Heat the reaction mixture with stirring for 2 hours.

-

-

Reaction with Dibenzosuberone:

-

Cool the Grignard reagent solution to 0 °C.

-

Add a solution of 3,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise.

-

-

Purification: Purify the resulting hydroxy intermediate by column chromatography on SiO₂ with dichloromethane/methanol (9:1) as the eluent.[8][9]

Yield: 2.93 g (64.7%) of 3,7-Dibromo-5-(hydroxy-5-N,N-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptane.

Protocol 4: Dehydration to form an Amitriptyline Analog

-

Reaction Setup: Dissolve the hydroxy intermediate from Protocol 3 (0.2 g, 0.44 mmol) in 85% sulfuric acid (20 mL).

-

Reaction Conditions: Stir for 3 hours at 4 °C.

-

Work-up:

-

Slowly dilute the reaction mixture with cold water.

-

Make the solution alkaline with sodium hydroxide.

-

Extract with dichloromethane (3 x 30 mL).

-

| Compound | Molecular Formula | Analysis |

| Amitriptyline Analog (3,7-dibromoamitriptyline) | C₂₀H₂₁Br₂N | Calculated: C 55.19%, H 4.86%, Br 36.72%, N 3.22%Found: C 55.24%, H 4.76%, Br 36.68%, N 3.19% |

Conclusion

2-Hydroxy-5-dibenzosuberone is a fundamentally important chemical intermediate with broad applications in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals.[1][2][3] Its stable yet reactive tricyclic structure provides an ideal starting point for the development of new therapeutic agents, most notably tricyclic antidepressants and kinase inhibitors. The synthetic pathways and experimental protocols outlined in this guide demonstrate the versatility of the dibenzosuberone core and provide a solid foundation for researchers and drug development professionals working in this area. As the demand for novel and more effective therapeutics continues to grow, the importance of key intermediates like 2-Hydroxy-5-dibenzosuberone in driving innovation is undeniable.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ricerca.univaq.it [ricerca.univaq.it]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Solubility and stability of 2-Hydroxy-5-dibenzosuberone

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-dibenzosuberone

Disclaimer: Publicly available experimental data on 2-Hydroxy-5-dibenzosuberone is limited. This guide is based on the inferred properties from its chemical structure and established principles in pharmaceutical sciences. The quantitative data presented herein is hypothetical and illustrative, designed to serve as a practical template for researchers.

Introduction

2-Hydroxy-5-dibenzosuberone is a derivative of dibenzosuberone, a tricyclic compound. The core structure is notably non-planar and rigid. The addition of a hydroxyl group at the 2-position introduces a polar functional group, which is expected to influence its physicochemical properties, including solubility and stability, compared to the parent compound. Understanding these properties is critical for its potential application in drug discovery and development, guiding formulation, storage, and handling.

Predicted Physicochemical Properties

The structure of 2-Hydroxy-5-dibenzosuberone consists of a large, hydrophobic dibenzosuberone core with a polar phenolic hydroxyl group. This amphipathic nature suggests it will exhibit poor aqueous solubility but will be soluble in organic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing its interactions with solvents and biological macromolecules.

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and developability. The following table presents hypothetical solubility data for 2-Hydroxy-5-dibenzosuberone in various pharmaceutically relevant media. These values represent what a typical screening cascade might generate.

Table 1: Hypothetical Solubility Data for 2-Hydroxy-5-dibenzosuberone

| Solvent/Medium | Type | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water (pH 7.0) | Thermodynamic | 25 | < 1 | Shake-Flask |

| Phosphate-Buffered Saline (PBS) | Kinetic | 25 | 5 | Nephelometry |

| Dimethyl Sulfoxide (DMSO) | Thermodynamic | 25 | > 20,000 | Visual |

| Ethanol (95%) | Thermodynamic | 25 | 1,500 | HPLC-UV |

| Propylene Glycol | Thermodynamic | 25 | 800 | HPLC-UV |

Stability Profile

Stability testing exposes a compound to various stress conditions to identify potential degradation pathways and determine its shelf-life. The data below is a hypothetical summary from a forced degradation study.

Table 2: Hypothetical Forced Degradation Data for 2-Hydroxy-5-dibenzosuberone

| Condition | Duration (hours) | % Recovery | Degradants Formed | Notes |

| 0.1 M HCl (Acid Hydrolysis) | 72 | 98.5% | None Detected | Stable to acidic conditions. |

| 0.1 M NaOH (Base Hydrolysis) | 24 | 85.2% | 2 | Susceptible to base-catalyzed degradation. |

| 3% H₂O₂ (Oxidation) | 24 | 70.1% | > 3 | Phenolic moiety is highly prone to oxidation. |

| Thermal (60°C, Solid State) | 168 | 99.5% | None Detected | Thermally stable in solid form. |

| Photolytic (ICH Q1B, Solution) | 8 | 92.0% | 1 | Moderate sensitivity to light. |

Experimental Protocols

Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of 2-Hydroxy-5-dibenzosuberone (e.g., 2 mg) to a 1 mL aliquot of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of 2-Hydroxy-5-dibenzosuberone in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL. Incubate at 60°C.

-

Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL. Incubate at 60°C.

-

Oxidative: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 50 µg/mL. Incubate at room temperature.

-

Photolytic: Expose the solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Collect samples at predetermined time points (e.g., 0, 2, 8, 24, 72 hours).

-

Analysis: Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC method (e.g., using a gradient elution on a C18 column) to separate the parent compound from any degradants.

-

Reporting: Calculate the percentage of the remaining parent compound and quantify the relative amounts of major degradation products.

Visualizations

Compound Investigation Workflow

The following diagram illustrates a typical workflow for assessing a novel compound like 2-Hydroxy-5-dibenzosuberone in a drug discovery context.

Caption: High-level workflow for new compound evaluation.

Hypothetical Signaling Pathway Analysis

If 2-Hydroxy-5-dibenzosuberone were identified as a potential kinase inhibitor, the following diagram outlines the logical steps to investigate its mechanism of action.

The Chemistry and Applications of Dibenzosuberone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberone, a tricyclic aromatic ketone, serves as a pivotal scaffold in synthetic and medicinal chemistry. Its unique seven-membered central ring fused to two benzene rings imparts a distinct three-dimensional structure that is a cornerstone for a multitude of pharmacologically active compounds. This in-depth guide explores the core chemistry of dibenzosuberone, detailing its synthesis, key reactions, and diverse applications, with a primary focus on its role in drug discovery and development. Quantitative data is summarized for clarity, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate crucial synthetic pathways and mechanisms of action.

Introduction to Dibenzosuberone

Dibenzosuberone, chemically known as 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a foundational molecule in the development of various therapeutic agents.[1][2] Its rigid, bent tricyclic framework is a key structural feature in many compounds that interact with biological targets. While not found in nature, its synthetic accessibility and the versatility of its chemical functionalization have made it a subject of intense study for decades.[1] The core structure consists of a cycloheptanone ring fused to two phenyl rings.[3] Variations in the saturation of the seven-membered ring lead to related compounds like dibenzosuberane and dibenzosuberenone, each with distinct chemical properties and applications.[1]

Chemistry of Dibenzosuberone

The chemical behavior of dibenzosuberone is primarily dictated by its carbonyl group and the benzylic protons on the cycloheptane ring. These sites offer avenues for a wide array of chemical transformations, enabling the synthesis of a vast library of derivatives.

Synthesis of Dibenzosuberone

Several synthetic routes to dibenzosuberone have been established. The classical and most common approach involves an intramolecular Friedel-Crafts acylation.

2.1.1. Friedel-Crafts Acylation Route

The seminal synthesis involves the cyclization of 2-phenethyl-benzoyl chloride.[1] This method, reported independently by Triebs and Cope, remains a robust and widely used procedure.[1] An alternative precursor, 2-bibenzylcarboxylic acid, can also be cyclized using polyphosphoric acid.[4]

-

Experimental Protocol: Synthesis of Dibenzosuberone via Friedel-Crafts Acylation [1]

-

Preparation of 2-phenethyl-benzoyl chloride: 2-phenethyl-benzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, benzene) to yield the corresponding acid chloride.

-

Intramolecular Friedel-Crafts Acylation: The crude 2-phenethyl-benzoyl chloride is dissolved in a suitable solvent (e.g., nitrobenzene, 1,2-dichloroethane) and treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at reduced temperatures (-5 °C to +5 °C).[5]

-

Work-up: The reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude dibenzosuberone is purified by recrystallization or column chromatography.

-

2.1.2. Alternative Synthetic Routes

Other synthetic strategies have been developed to access the dibenzosuberone core, including:

-

From Phthalic Anhydride and Phenylacetic Acid: This route involves the reaction of phthalic anhydride with phenylacetic acid in the presence of sodium acetate to form benzalphthalide, which is subsequently hydrolyzed and catalytically hydrogenated to 2-bibenzylcarboxylic acid, a precursor for cyclization.[4]

-

Palladium-Catalyzed Intramolecular C-H/C-Br Bond Cross-Coupling: A more modern approach utilizes palladium catalysis to construct the dibenzosuberone scaffold from ortho-aroylated 3,5-diarylisoxazoles, offering good functional group tolerance.[6]

Key Reactions of Dibenzosuberone

The dibenzosuberone molecule offers several sites for chemical modification, primarily the carbonyl group and the aromatic rings.

2.2.1. Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for introducing various side chains, which is crucial for the synthesis of many active pharmaceutical ingredients (APIs).

-

Grignard Reaction: The addition of Grignard reagents to the carbonyl group is a cornerstone for the synthesis of many tricyclic antidepressants. For example, the reaction of dibenzosuberone with 3-(dimethylamino)propylmagnesium chloride is a key step in the synthesis of amitriptyline.[7][8]

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an exocyclic double bond, providing a route to derivatives with different geometries and functionalities.

-

Oximation: Reaction with hydroxylamine hydrochloride yields the corresponding oxime, which can be further functionalized. For instance, O-alkylation of the oxime is a route to compounds like noxiptiline.[9]

2.2.2. Reactions on the Aromatic Rings

The benzene rings of dibenzosuberone can undergo electrophilic aromatic substitution reactions.

-

Bromination: Regioselective bromination of dibenzosuberone can be achieved to produce ortho and para substituted isomers, which serve as precursors for new tricyclic antidepressants.[10] The reaction conditions, including the choice of Lewis acid catalyst, can influence the regioselectivity.[5]

2.2.3. Dehydrogenation

Dibenzosuberone can be dehydrogenated to form dibenzosuberenone, a related tricyclic ketone with an unsaturated seven-membered ring.[11] This is typically achieved by halogenation with N-bromosuccinimide (NBS) followed by dehydrohalogenation.[11]

Applications of Dibenzosuberone

Dibenzosuberone is a versatile building block with applications spanning pharmaceuticals, materials science, and organic synthesis.[12][13]

Pharmaceutical Applications

The most significant application of dibenzosuberone is as a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly tricyclic antidepressants (TCAs).[1][10][14]

3.1.1. Tricyclic Antidepressants

Many commercially successful TCAs are derived from dibenzosuberone.[1][14] These drugs primarily act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain.[7]

-

Amitriptyline: One of the most well-known TCAs, synthesized via a Grignard reaction on the dibenzosuberone core.[2][7]

-

Noxiptiline: Another TCA derivative where the carbonyl group is converted to an O-alkyloxime.[10]

-

Other TCAs: A host of other TCAs and related compounds are also synthesized from dibenzosuberone, including butriptyline, nortriptyline, and protriptyline.[4]

The following table summarizes some key dibenzosuberone-derived TCAs and their primary mechanism of action.

| Drug | Structural Modification from Dibenzosuberone | Primary Mechanism of Action |

| Amitriptyline | Grignard reaction with 3-(dimethylamino)propylmagnesium chloride followed by dehydration. | Inhibition of serotonin and norepinephrine reuptake.[7] |

| Nortriptyline | N-demethylated metabolite of amitriptyline. | Primarily inhibits norepinephrine reuptake. |

| Noxiptiline | Conversion of the carbonyl group to an O-(dimethylaminoethyl)oxime. | Inhibition of serotonin and norepinephrine reuptake. |

| Protriptyline | Isomer of nortriptyline with a different side chain attachment. | Primarily inhibits norepinephrine reuptake. |

3.1.2. Other Central Nervous System (CNS) Applications

The dibenzosuberone scaffold has been explored for other CNS-active agents beyond antidepressants.

-

Antipsychotics: Analogues of clozapine based on the dibenzosuberone framework have been synthesized and investigated for their antipsychotic properties.[1]

-

Anticonvulsants: The potential for dibenzosuberone derivatives to be used in the treatment of epilepsy has been explored.[15]

-

Dopamine Regulation: Research suggests that certain derivatives may aid in dopamine regulation, with potential applications in conditions like Parkinson's disease.[15]

3.1.3. Other Therapeutic Areas

The pharmacological utility of dibenzosuberone derivatives extends to other areas:

-

P2Y2 Receptor Antagonists: Certain disubstituted dibenzosuberone derivatives have been identified as antagonists of the P2Y2 purinoreceptor.[1]

-

p38 MAP Kinase Inhibitors: Skepinone-L, a dibenzosuberone-based compound, is a potent inhibitor of p38 mitogen-activated protein kinase, a target for inflammatory diseases.[1]

-

Anti-cancer Activity: Dibenzosuberone has been reported to act as a β-catenin inhibitor, suggesting potential anti-cancer applications.[16]

Materials Science and Other Applications

Beyond its prominent role in medicine, dibenzosuberone finds applications in other fields:

-

Catalysis and Polymerization: It can act as a ligand in metal complexes used to catalyze various chemical reactions, including polymerization.[12] This can lead to more efficient and greener production methods.[12]

-

Material Modification: Incorporation of dibenzosuberone into polymers can enhance their thermal stability, mechanical strength, and resistance to degradation, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[12]

-

Organic Synthesis: It serves as a crucial intermediate in the production of a variety of complex organic molecules, including agrochemicals and other specialty chemicals.[12]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a proposed mechanism of action for a major class of dibenzosuberone derivatives.

Synthetic Workflow: Amitriptyline from Dibenzosuberone

Caption: Synthesis of Amitriptyline from Dibenzosuberone.

Signaling Pathway: Mechanism of Tricyclic Antidepressants

Caption: Mechanism of Action of Tricyclic Antidepressants.

Conclusion

Dibenzosuberone is a molecule of profound importance in the landscape of organic and medicinal chemistry. Its robust synthetic accessibility and the chemical versatility of its tricyclic core have enabled the development of a significant portion of the pharmacopeia for treating depressive disorders. The continued exploration of dibenzosuberone derivatives is a testament to its enduring value as a privileged scaffold. As research continues, new applications in areas such as neurodegenerative diseases, inflammation, and materials science are likely to emerge, further solidifying the legacy of this remarkable compound. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the discovery of next-generation dibenzosuberone-based molecules with enhanced efficacy and safety profiles.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Dibenzosuberone-1210-35-1 [ganeshremedies.com]

- 3. Dibenzosuberone | C15H12O | CID 14589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 5. WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amitriptyline - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dibenzosuberenone - Wikipedia [en.wikipedia.org]

- 12. News - Role of Dibenzosuberone in the Chemical Industry [jingyepharma.com]

- 13. Page loading... [wap.guidechem.com]

- 14. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]

- 15. News - Discovering the multifunctional benefits of dibenzocycloheptanone: a closer look at its applications [jingyepharma.com]

- 16. biosynth.com [biosynth.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Dibenzosuberone Derivatives from 2-Hydroxy-5-dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel dibenzosuberone derivatives, utilizing 2-Hydroxy-5-dibenzosuberone as a key starting material. The derivatization of the phenolic hydroxyl group and modifications at the C5-ketone functionality are crucial strategies for modulating the pharmacological properties of the dibenzosuberone scaffold, a core structure in various biologically active compounds.[1] The following protocols describe two primary derivatization methods: O-alkylation and esterification of the hydroxyl group, providing a foundation for the generation of diverse chemical libraries for drug discovery and development.

Data Presentation

The following table summarizes the synthesized derivatives of 2-Hydroxy-5-dibenzosuberone, along with key quantitative data from the experimental procedures outlined below.

| Derivative Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 2-(2-(Dimethylamino)ethoxy)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one |  | C₁₉H₂₁NO₂ | 295.38 | 85 | >98 |

| 2-(3-(Dimethylamino)propoxy)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one |  | C₂₀H₂₃NO₂ | 309.41 | 82 | >98 |

| 2-Hydroxy-5-dibenzosuberone Acetate |  | C₁₇H₁₄O₃ | 266.29 | 92 | >99 |

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(Dimethylamino)ethoxy)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (O-Alkylation)

This protocol details the O-alkylation of the phenolic hydroxyl group of 2-Hydroxy-5-dibenzosuberone using 2-(dimethylamino)ethyl chloride in the presence of a base. This reaction is a common method for introducing aminoalkyl side chains, which are often crucial for the biological activity of tricyclic compounds.

Materials:

-

2-Hydroxy-5-dibenzosuberone (1.0 eq)

-

2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

To a stirred suspension of 2-Hydroxy-5-dibenzosuberone (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetone, add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq).

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-